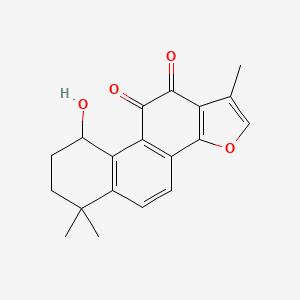

Hydroxytanshinone IIA

Beschreibung

Hydroxytanshinone has been reported in Salvia sclarea and Salvia przewalskii with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8,12,20H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCWCCRFMPIOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314884 | |

| Record name | Hydroxytanshinone IIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18887-18-8 | |

| Record name | Hydroxytanshinone IIA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18887-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytanshinone IIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Unveiling a Minor Tanshinone of Major Interest

An In-depth Technical Guide to the Chemical Structure and Analysis of 3-Hydroxytanshinone

Derived from the dried root of Salvia miltiorrhiza (Danshen), a cornerstone of traditional Chinese medicine, the tanshinones represent a class of lipophilic abietane diterpenoids with a broad spectrum of pharmacological activities.[1][2] While major constituents like tanshinone IIA and cryptotanshinone have been extensively studied, a minor derivative, 3-hydroxytanshinone (also referred to as 3-HT or 3α-Hydroxytanshinone IIA), is emerging as a compound of significant scientific interest.[3] Despite its relatively low abundance in natural extracts, its unique biological activities, particularly in modulating cellular responses to hypoxia, underscore its potential in drug discovery and development.[3][4]

This technical guide provides a comprehensive overview of 3-hydroxytanshinone, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical structure, the analytical methodologies required for its unequivocal identification, standard protocols for its isolation and analysis, and the molecular mechanisms that link its structure to its biological function.

Section 1: Core Chemical Identity and Physicochemical Properties

The precise chemical structure of a molecule is the foundation of its function. 3-Hydroxytanshinone is a hydroxylated derivative of tanshinone IIA, characterized by a rigid tetracyclic diterpene quinone scaffold.[3] This structure dictates its physicochemical properties, such as solubility and its ability to interact with biological targets.

The IUPAC name for this compound is (7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione.[3] Its identity is confirmed by a unique combination of identifiers and properties summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione | [3] |

| Synonyms | 3-HT, 3α-Hydroxytanshinone IIA | [3][4] |

| CAS Number | 97399-71-8 | [3][5] |

| Molecular Formula | C₁₉H₁₈O₄ | [3] |

| Molecular Weight | 310.35 g/mol | [3][5] |

| Physical Description | Red Powder | [3] |

Below is a two-dimensional representation of the chemical structure of 3-hydroxytanshinone, generated using the DOT language to illustrate the connectivity of the atoms and the core ring system.

Caption: 2D chemical structure of 3-hydroxytanshinone.

Section 2: Spectroscopic and Chromatographic Characterization

The elucidation and verification of 3-hydroxytanshinone's structure rely on a combination of modern analytical techniques.[3] For researchers in drug development, these methods are critical for quality control, metabolic studies, and ensuring the purity of the compound.

Trustworthiness through Validation: The structural assignment is not a trivial matter; it is confirmed through a robust, self-validating system of spectroscopic and chromatographic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition and provides fragmentation data for structural confirmation. High-Performance Liquid Chromatography (HPLC) is used to separate the compound from complex mixtures and verify its purity.[3]

Workflow for Analytical Characterization

The logical flow for identifying and quantifying 3-hydroxytanshinone in a sample, such as a plant extract or a biological matrix, is outlined below. This workflow ensures a rigorous and reproducible analysis.

Caption: Standard workflow for the analysis of 3-hydroxytanshinone.

Experimental Protocol: LC-MS/MS Quantification of 3-Hydroxytanshinone

This protocol is based on established methods for the sensitive detection of tanshinone IIA and its hydroxylated metabolites.[6][7] The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity, which is essential for quantifying low-abundance compounds in complex matrices.

1. Sample Preparation (from Rat Liver Microsomes)

-

Rationale: A liquid-liquid extraction with ethyl acetate is chosen for its efficiency in extracting lipophilic tanshinones while leaving behind more polar, interfering substances.[6]

-

To a 100 µL aliquot of the microsomal incubation mixture, add 10 µL of an internal standard solution (e.g., diazepam, 1 µg/mL in methanol).

-

Add 500 µL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for injection.

2. Chromatographic Conditions

-

Rationale: A C18 reversed-phase column is standard for separating moderately nonpolar compounds like tanshinones. A gradient elution ensures good peak shape and separation from other metabolites.

-

Column: Shim-pack VP-ODS (or equivalent C18 column, e.g., 2.0 mm x 150 mm, 5 µm).[6]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2 mL/min.

-

Gradient: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

-

Rationale: Electrospray ionization (ESI) in positive ion mode is effective for tanshinones, which readily form [M+H]⁺ ions. SRM provides high selectivity by monitoring a specific precursor-to-product ion transition.

-

Instrument: Triple quadrupole tandem mass spectrometer.[6]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Monitoring Mode: Selected Reaction Monitoring (SRM).

-

SRM Transition for 3-Hydroxytanshinone: Precursor ion (Q1): m/z 311.1; Product ion (Q3): To be determined by infusing a standard, but likely involves loss of water (m/z 293.1) or other characteristic fragments.

-

Key Parameters: Optimize source parameters (e.g., spray voltage, source temperature) according to the specific instrument manufacturer's guidelines.

Section 3: Sourcing the Compound: Extraction and Synthesis

For research and development, obtaining a pure source of 3-hydroxytanshinone is paramount. It can be sourced through isolation from its natural origin or via chemical synthesis.

Workflow: Isolation from Salvia miltiorrhiza

3-hydroxytanshinone is a naturally occurring diterpenoid isolated from S. miltiorrhiza roots.[3] The process involves meticulous extraction and multi-step chromatographic separation to isolate this minor component from the more abundant tanshinones.[3][8]

Caption: General workflow for the isolation of 3-hydroxytanshinone.

Various extraction techniques have been developed to maximize the yield of tanshinones, including alcohol extraction, ultrasonic-assisted extraction, and supercritical CO₂ fluid extraction.[1][9] Following initial extraction, purification is typically achieved using chromatographic methods like high-speed counter-current chromatography (HSCCC), which separates compounds based on their differential partitioning between two immiscible liquid phases.[8]

Chemical Synthesis

While isolation from natural sources is common, chemical synthesis provides an alternative and potentially more scalable source for drug development. Asymmetric syntheses have been developed that allow for the stereocontrolled construction of the tanshinone core, enabling access to specific stereoisomers like (+)-(3S)-3-hydroxytanshinone.[10] These synthetic routes often employ strategies such as Diels-Alder reactions to build the complex polycyclic framework.[10][11]

Section 4: Mechanism of Action: Linking Structure to Anti-Tumorigenic Activity

Recent groundbreaking research has elucidated a key molecular mechanism for 3-hydroxytanshinone's anti-tumor activity, directly linking its chemical structure to a sophisticated modulation of cellular metabolism and signaling.[4][12][13] Specifically, 3-HT has been identified as an inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of tumor progression and angiogenesis.[3][4]

The mechanism is not one of direct enzymatic inhibition of HIF-1α itself, but rather an elegant, indirect regulation via the glycolysis pathway.

-

Direct Binding to α-Enolase: Studies have demonstrated that 3-hydroxytanshinone directly binds to α-enolase, a key enzyme in the glycolytic pathway.[4][13]

-

Inhibition of Glycolysis: This binding event suppresses the enzymatic activity of α-enolase, leading to a blockade of glycolysis and a subsequent decrease in ATP production.[3][13]

-

Activation of AMPK: The resulting increase in the cellular AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[3][4]

-

Downregulation of HIF-1α: Activated AMPK then negatively regulates the expression of HIF-1α.[12][13] By inhibiting HIF-1α, 3-HT suppresses the expression of its downstream targets, including Vascular Endothelial Growth Factor (VEGF), thereby inhibiting hypoxia-induced angiogenesis.[4][12]

This signaling cascade is visualized in the diagram below.

Sources

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3alpha-Hydroxytanshinone IIA | 97399-71-8 | Benchchem [benchchem.com]

- 4. 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering with the Function of α-Enolase in the Glycolytic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 12. pure.korea.ac.kr [pure.korea.ac.kr]

- 13. 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering with the Function of α-Enolase in the Glycolytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Strike of Hydroxytanshinone IIA: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), Hydroxytanshinone IIA is emerging as a compound of significant interest in oncology research. While often discussed in the context of its more extensively studied analogue, Tanshinone IIA, Hydroxytanshinone IIA possesses a nuanced and potent mechanism of action against cancer cells. This technical guide provides an in-depth exploration of the molecular pathways and cellular events orchestrated by Hydroxytanshinone IIA, offering a valuable resource for researchers and drug development professionals. We will dissect its unique inhibitory effects on hypoxia-inducible factor 1-α (HIF-1α) and glycolysis, and further explore its role in inducing apoptosis and cell cycle arrest through the modulation of critical signaling cascades. This document serves as a comprehensive resource, integrating established experimental protocols and data-driven insights to facilitate further investigation into the therapeutic potential of this promising natural compound.

Introduction: Beyond the Shadow of Tanshinone IIA

For decades, the lipophilic diterpene quinones from Salvia miltiorrhiza have been a focal point of pharmacological research, with Tanshinone IIA being the most prominently studied for its anticancer properties.[1][2] However, its hydroxylated derivative, Hydroxytanshinone IIA (3-HT), is now gaining recognition for its distinct and potent antitumor activities.[3][4] While sharing structural similarities with Tanshinone IIA, preliminary evidence suggests that Hydroxytanshinone IIA may exhibit a unique mode of action, particularly in the context of the tumor microenvironment.[3] Understanding these specific mechanisms is paramount for its development as a targeted therapeutic agent. This guide will illuminate the current understanding of Hydroxytanshinone IIA's anticancer effects, with a clear distinction from the broader knowledge base of Tanshinone IIA where necessary.

The Core Mechanism: Targeting Tumor Metabolism via HIF-1α Inhibition

A pivotal and distinguishing mechanism of Hydroxytanshinone IIA is its ability to disrupt cancer cell metabolism by targeting the master regulator of the hypoxic response, HIF-1α.[3][4] Solid tumors often outgrow their blood supply, leading to a hypoxic microenvironment that activates HIF-1α.[4] This transcription factor then upregulates genes involved in angiogenesis, glucose metabolism (glycolysis), and cell survival, promoting tumor progression.[3][4]

A recent study has demonstrated that 3-Hydroxytanshinone (3-HT) directly inhibits the activity and expression of HIF-1α in cancer cells under hypoxic conditions.[3] This inhibitory effect is, at least in part, mediated by its interaction with the glycolytic enzyme α-enolase.[3][4] By interfering with the function of α-enolase, Hydroxytanshinone IIA disrupts the glycolytic pathway, a hallmark of cancer metabolism known as the Warburg effect.[3][4] This disruption leads to a reduction in ATP production and creates a metabolic crisis within the cancer cell.

Furthermore, the inhibition of HIF-1α by Hydroxytanshinone IIA leads to the downregulation of its target genes, including vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[3] The suppression of VEGF curtails the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.

Signaling Pathway: Hydroxytanshinone IIA and the Hypoxic Response

Caption: Hydroxytanshinone IIA inhibits HIF-1α and glycolysis.

Induction of Apoptosis: A Multi-pronged Attack

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. While specific studies on Hydroxytanshinone IIA are emerging, a wealth of evidence for Tanshinone IIA demonstrates its potent pro-apoptotic effects, which are likely shared by its hydroxylated counterpart.[5][6][7]

The induction of apoptosis by tanshinones is a multifaceted process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential. Tanshinone IIA has been shown to:

-

Increase Intracellular Calcium: Elevated intracellular calcium levels can trigger mitochondrial dysfunction.[5]

-

Decrease Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[5][8]

-

Modulate Bcl-2 Family Proteins: Tanshinones can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis.[2][6]

-

Activate Caspase Cascade: The release of cytochrome c initiates a cascade of caspase activation, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and cell death.[6][8][9]

The Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another mechanism implicated in the pro-apoptotic effects of some anticancer compounds.[10][11][12] While the direct role of Hydroxytanshinone IIA in ROS generation requires further investigation, some studies on related compounds suggest that the induction of oxidative stress can contribute to apoptosis by damaging cellular components and activating stress-related signaling pathways.[13][14]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, Hydroxytanshinone IIA and its analogues can inhibit cancer cell proliferation by inducing cell cycle arrest.[6][15][16] This prevents cancer cells from replicating their DNA and dividing.

Studies on Tanshinone IIA have demonstrated its ability to cause cell cycle arrest at various phases, most notably the G0/G1 and S phases.[5][16][17] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): Tanshinones can downregulate the expression of cyclins (e.g., Cyclin D1, Cyclin E) and their partner CDKs (e.g., CDK2, CDK4), which are essential for cell cycle progression.[16][18]

-

Upregulation of p53 and p21: Tanshinone IIA has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target p21, a potent CDK inhibitor.[6]

Modulation of Key Signaling Pathways

The anticancer effects of Hydroxytanshinone IIA and Tanshinone IIA are underpinned by their ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. It is frequently hyperactivated in a wide range of cancers.[7][9][19][20][21][22][23] Tanshinone IIA has been extensively shown to inhibit this pathway by:

-

Reducing the phosphorylation of Akt and mTOR: This deactivation prevents the downstream signaling that promotes cell survival.[7][22]

-

Inhibiting the p85 subunit of PI3K: This directly upstream inhibition blocks the entire signaling cascade.[7]

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 MAPK subfamilies, plays a complex role in cancer, regulating processes like proliferation, differentiation, and apoptosis.[19][24][25] Tanshinone IIA has been shown to modulate this pathway, often in a context-dependent manner. For instance, it can activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-proliferative ERK pathway.[9][24]

The STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[26][27][28][29] Dihydrotanshinone I, another tanshinone derivative, has been shown to inhibit the JAK2/STAT3 pathway, suggesting that STAT3 is a potential target for this class of compounds.[28]

Signaling Pathway Overview: The Multi-Targeted Approach of Tanshinones

Caption: Overview of signaling pathways modulated by tanshinones.

Experimental Protocols for Mechanistic Studies

To facilitate further research, this section provides detailed protocols for key in vitro assays used to elucidate the mechanism of action of Hydroxytanshinone IIA.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of Hydroxytanshinone IIA for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Hydroxytanshinone IIA as described above. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content.

Apoptosis Detection: Western Blotting for Key Markers

Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Protein Extraction: Treat cells with Hydroxytanshinone IIA, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Caption: General workflow for in vitro mechanistic studies.

Conclusion and Future Directions

Hydroxytanshinone IIA presents a compelling profile as a potential anticancer agent with a multifaceted mechanism of action. Its ability to specifically target the hypoxic response and cancer cell metabolism through the inhibition of HIF-1α and α-enolase sets it apart from other chemotherapeutic agents. Furthermore, its capacity to induce apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/Akt and MAPK, underscores its therapeutic potential.

While much of our understanding of the broader mechanisms is extrapolated from studies on Tanshinone IIA, the initial findings specific to Hydroxytanshinone IIA are highly encouraging. Future research should focus on:

-

Direct comparative studies: Head-to-head comparisons of Hydroxytanshinone IIA and Tanshinone IIA across a panel of cancer cell lines to delineate their respective potencies and specificities.

-

In vivo studies: Evaluation of the antitumor efficacy and safety of Hydroxytanshinone IIA in preclinical animal models.

-

Combination therapies: Investigating the synergistic effects of Hydroxytanshinone IIA with existing chemotherapeutic drugs or targeted therapies.

The continued exploration of Hydroxytanshinone IIA's mechanism of action will undoubtedly pave the way for its potential clinical application in the fight against cancer.

References

-

Dai, Y., et al. (2012). Tanshinone IIA activates calcium-dependent apoptosis signaling pathway in human hepatoma cells. Journal of Natural Medicines, 66(1), 192-201. [Link]

-

Chen, H., et al. (2019). Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes. Experimental and Therapeutic Medicine, 18(5), 3465-3474. [Link]

-

Kim, D., et al. (2024). 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering with the Function of α-Enolase in the Glycolytic Pathway. International Journal of Molecular Sciences, 25(10), 2218. [Link]

-

Ge, C., et al. (2018). The antitumor natural product tanshinone IIA inhibits protein kinase C and acts synergistically with 17-AAG. Scientific Reports, 8(1), 2689. [Link]

-

Wang, G., et al. (2014). Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells. Molecular Medicine Reports, 10(1), 241-246. [Link]

-

Kim, D., et al. (2024). 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering with the Function of α-Enolase in the Glycolytic Pathway. International Journal of Molecular Sciences, 25(10), 2218. [Link]

-

Won, S. H., et al. (2010). Tanshinone IIA induces mitochondria dependent apoptosis in prostate cancer cells in association with an inhibition of phosphoinositide 3-kinase/AKT pathway. Journal of Cellular Biochemistry, 111(5), 1352-1363. [Link]

-

Yun, H. J., et al. (2014). Tanshinone IIA induces autophagic cell death via activation of AMPK and ERK and inhibition of mTOR and p70 S6K in KBM-5 leukemia cells. Phytotherapy Research, 28(3), 458-464. [Link]

-

Zhang, Y., et al. (2019). Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways. Oncology Letters, 17(2), 1896-1902. [Link]

-

Hao, H., et al. (2020). The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients. Frontiers in Pharmacology, 11, 1017. [Link]

-

Fang, Z. Y., et al. (2020). Tanshinone IIA: A Review of its Anticancer Effects. Frontiers in Pharmacology, 11, 611087. [Link]

-

Wang, L., et al. (2012). Experimental study of the anti-cancer mechanism of tanshinone IIA against human breast cancer. International Journal of Molecular Medicine, 29(6), 1051-1058. [Link]

-

Khan, M. A., et al. (2021). An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen). Phytotherapy Research, 35(11), 6049-6063. [Link]

-

Liu, J., et al. (2011). Tanshinone IIA acts via p38 MAPK to induce apoptosis and the down-regulation of ERCC1 and lung-resistance protein in cisplatin-resistant ovarian cancer cells. Oncology Reports, 25(3), 823-830. [Link]

-

Hoque, M., et al. (2023). Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy. Pharmacological Reports, 75(4), 907-922. [Link]

-

Guerram, M., et al. (2016). Induction of cell cycle arrest and apoptosis by ATA in HER2-positive breast cancer cells. Oncotarget, 7(38), 61748-61763. [Link]

-

Zhang, Y., et al. (2019). Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways. Oncology Letters, 17(2), 1896-1902. [Link]

-

Che, X. H., et al. (2010). Tanshinone II A induces apoptosis and S phase cell cycle arrest in activated rat hepatic stellate cells. Basic & Clinical Pharmacology & Toxicology, 106(1), 30-37. [Link]

-

Wang, T., et al. (2024). Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells. BMC Complementary Medicine and Therapies, 24(1), 68. [Link]

-

Won, S. H., et al. (2010). Tanshinone IIA Decreased the PI3K/AKT/mTOR Pathway. ResearchGate. [Link]

-

Chen, Y., et al. (2025). Tanshinone IIA inhibits heat-induced growth of p53-mutant Huh-7 hepatocellular carcinoma by modulating osmotic homeostasis and glycolysis through targeting ALDH7A1. Journal of Experimental & Clinical Cancer Research, 44(1), 123. [Link]

-

Chen, Y. C., et al. (2022). Acetyltanshinone IIA reduces the synthesis of cell cycle-related proteins by degrading p70S6K and subsequently inhibits drug-resistant lung cancer cell growth. Pharmacological Research, 179, 106209. [Link]

-

Reuter, S., et al. (2010). Reactive oxygen species: role in the development of cancer and various chronic conditions. Reviews in Physiology, Biochemistry and Pharmacology, 164, 33-81. [Link]

-

Liu, Y., et al. (2020). STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells. World Journal of Gastroenterology, 26(20), 2577-2591. [Link]

-

Kim, D., et al. (2024). 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering with the Function of α-Enolase in the Glycolytic Pathway. International Journal of Molecular Sciences, 25(10), 2218. [Link]

-

Wang, H., et al. (2016). Tanshinone I inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells. Oncotarget, 7(12), 13987-14000. [Link]

-

Cseh, A. M., et al. (2022). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 23(21), 13495. [Link]

-

Cheung, E. C., & Vousden, K. H. (2022). Reactive oxygen species in cancer: Current findings and future directions. Seminars in Cancer Biology, 86, 150-161. [Link]

-

Wang, Y., et al. (2021). Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway. Frontiers in Pharmacology, 12, 643213. [Link]

-

Siveen, K. S., et al. (2018). The Role of Signal Transducer and Activator of Transcription 3 (STAT3) and Its Targeted Inhibition in Hematological Malignancies. Cancers, 10(6), 199. [Link]

-

Yun, H. J., et al. (2014). Tanshinone IIA induces autophagic cell death via activation of AMPK and ERK and inhibition of mTOR and p70 S6K in KBM-5 leukemia cells. ResearchGate. [Link]

-

Liu, Y., et al. (2021). Tanshinone IIA affects the malignant growth of Cholangiocarcinoma cells by inhibiting the PI3K-Akt-mTOR pathway. ResearchGate. [Link]

-

Yoon, Y. J., et al. (2019). 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation. Cancer Science, 110(1), 366-378. [Link]

-

Yoon, Y. J., et al. (2019). 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation. Cancer Science, 110(1), 366-378. [Link]

-

Barrera, G. (2012). The "Two-Faced" Effects of Reactive Oxygen Species and the Lipid Peroxidation Product 4-Hydroxynonenal in the Hallmarks of Cancer. Cancers, 4(2), 381-404. [Link]

Sources

- 1. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Tanshinone IIA activates calcium-dependent apoptosis signaling pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tanshinone IIA induces mitochondria dependent apoptosis in prostate cancer cells in association with an inhibition of phosphoinositide 3-kinase/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species: role in the development of cancer and various chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tanshinone II A induces apoptosis and S phase cell cycle arrest in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tanshinone IIA inhibits heat-induced growth of p53-mutant Huh-7 hepatocellular carcinoma by modulating osmotic homeostasis and glycolysis through targeting ALDH7A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The antitumor natural product tanshinone IIA inhibits protein kinase C and acts synergistically with 17-AAG - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Tanshinone IIA acts via p38 MAPK to induce apoptosis and the down-regulation of ERCC1 and lung-resistance protein in cisplatin-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Tanshinone I inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

physical and chemical properties of Hydroxytanshinone IIA

Abstract

Hydroxytanshinone IIA, a diterpenoid quinone derived from the renowned medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant interest within the scientific community. As a hydroxylated metabolite of the abundant Tanshinone IIA, this compound exhibits unique physicochemical properties and promising biological activities, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the physical and chemical characteristics of Hydroxytanshinone IIA, alongside detailed experimental protocols for its isolation, purification, and characterization. Furthermore, it elucidates the compound's mechanism of action, with a focus on its role in modulating key signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of this potent natural product.

Introduction: The Significance of Hydroxytanshinone IIA

Salvia miltiorrhiza, commonly known as Danshen, has been a cornerstone of traditional Chinese medicine for centuries, prized for its therapeutic effects on a multitude of ailments. The lipophilic constituents of its roots, known as tanshinones, are largely credited for these pharmacological properties. While Tanshinone IIA is the most studied of these compounds, its hydroxylated metabolite, Hydroxytanshinone IIA, is emerging as a molecule of significant interest.[1] Its distinct chemical structure imparts specific biological functionalities, setting it apart from its parent compound and warranting dedicated investigation. This guide aims to consolidate the current knowledge on Hydroxytanshinone IIA, providing a solid foundation for future research and development endeavors.

Physicochemical Properties of Hydroxytanshinone IIA

A thorough understanding of the physical and chemical properties of Hydroxytanshinone IIA is paramount for its effective handling, formulation, and application in research settings.

Chemical Structure and Identification

Hydroxytanshinone IIA is a diterpenoid quinone with a characteristic four-ring skeleton. Its formal chemical name is (7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione.[2]

Table 1: Chemical Identification of Hydroxytanshinone IIA

| Identifier | Value | Source |

| CAS Number | 97399-71-8 | [1][2][3] |

| Molecular Formula | C₁₉H₁₈O₄ | [2][3] |

| Molecular Weight | 310.35 g/mol | [2] |

| InChI Key | PTDUBPDLRWKSBQ-CYBMUJFWSA-N | [1] |

| SMILES | CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O | [2] |

Physical Properties

Hydroxytanshinone IIA is typically observed as a red powder.[2][3] While specific quantitative data for some physical properties are not extensively reported in readily available literature, the following table summarizes the known information and provides context from its parent compound, Tanshinone IIA.

Table 2: Physical Properties of Hydroxytanshinone IIA

| Property | Value | Notes and Causality |

| Physical Description | Red powder | [2][3] The extended chromophore system of the quinone structure is responsible for its color. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] | The presence of both polar (hydroxyl, carbonyl) and non-polar (diterpenoid skeleton) moieties dictates its solubility profile. It is poorly soluble in water. |

| Melting Point | Data not available for Hydroxytanshinone IIA. (Tanshinone IIA: 209-210 °C[4]) | The introduction of a hydroxyl group may slightly alter the crystal lattice energy and thus the melting point compared to Tanshinone IIA. |

| Stability | Unstable in high temperature and light conditions.[5] | The quinone moiety is susceptible to degradation upon exposure to heat and light, a common characteristic for this class of compounds. |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and characterization of Hydroxytanshinone IIA, designed to ensure reproducibility and high purity of the final compound.

Isolation and Purification of Hydroxytanshinone IIA from Salvia miltiorrhiza

The isolation of Hydroxytanshinone IIA from its natural source involves a multi-step process that leverages its physicochemical properties. The following protocol is a synthesized approach based on established methods for tanshinone extraction.[6][7][8]

Workflow for Isolation and Purification of Hydroxytanshinone IIA

Caption: A generalized workflow for the isolation and purification of Hydroxytanshinone IIA.

Step-by-Step Methodology:

-

Preparation of Plant Material:

-

Obtain dried roots of Salvia miltiorrhiza.

-

Grind the roots into a fine powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Macerate the powdered roots in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24 hours. Alternatively, use reflux extraction for a shorter duration (e.g., 2 hours). The choice of method depends on the desired efficiency and stability considerations.

-

-

Concentration of the Crude Extract:

-

Filter the ethanolic extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Fractionation using Macroporous Resin Chromatography:

-

Dissolve the crude extract in a minimal amount of ethanol and adsorb it onto a macroporous resin column (e.g., D101).

-

Wash the column with water to remove polar impurities.

-

Perform a gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions rich in tanshinones.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the tanshinone-rich fractions and concentrate them.

-

Subject the concentrated fraction to preparative reversed-phase HPLC (e.g., on a C18 column).

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve separation of the individual tanshinones.

-

Collect the fraction corresponding to the retention time of Hydroxytanshinone IIA.

-

-

Purity Assessment and Characterization:

-

Analyze the purity of the isolated compound using analytical HPLC. A purity of ≥98% is generally required for biological and chemical studies.

-

Confirm the identity of the compound through spectroscopic methods as detailed in the following section.

-

Spectroscopic Characterization

The structural elucidation of Hydroxytanshinone IIA relies on a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Hydroxytanshinone IIA

| Technique | Key Observations and Interpretation |

| UV-Visible Spectroscopy | The UV-Vis spectrum is expected to show characteristic absorption maxima (λmax) due to the conjugated system of the naphthoquinone chromophore. For a related compound, prezwaquinone A, λmax values in methanol were observed at 222, 266, 352, and 448 nm.[9] Similar absorption bands are anticipated for Hydroxytanshinone IIA. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad band for the hydroxyl (-OH) group (around 3400 cm⁻¹), sharp peaks for carbonyl (C=O) groups of the quinone system (around 1650-1690 cm⁻¹), and bands for aromatic C=C stretching (around 1600 cm⁻¹).[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of each proton. Expected signals include those for aromatic protons, protons of the dihydrofuran ring, and methyl groups. ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 19 carbon atoms, including the carbonyl carbons of the quinone, aromatic carbons, and aliphatic carbons. A datasheet confirms identification by 13C-NMR.[3] |

| Mass Spectrometry (MS) | Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Hydroxytanshinone IIA (310.35 g/mol ). Fragmentation analysis can help to confirm the structure by identifying characteristic losses of small molecules (e.g., H₂O, CO). A method for the simultaneous determination of Hydroxytanshinone IIA by LC/MS/MS has been developed.[10] |

Chemical Reactivity and Stability

The chemical stability of Hydroxytanshinone IIA is a critical factor in its handling, storage, and formulation.

-

Thermal and Photostability: Like many tanshinones, Hydroxytanshinone IIA is susceptible to degradation at high temperatures and upon exposure to light.[5] It is recommended to store the compound in a cool, dark, and dry place. For solutions, storage at -20°C or below is advisable.

-

pH Stability: The stability of tanshinones can also be influenced by pH. While specific data for Hydroxytanshinone IIA is limited, related compounds are known to be more stable in acidic to neutral conditions.

Mechanism of Action and Biological Activity

Hydroxytanshinone IIA has demonstrated significant biological activity, particularly in the context of cancer. Its mechanism of action is multifaceted, with a key role in the regulation of cellular responses to hypoxia.

Inhibition of HIF-1α Signaling Pathway

A primary mechanism through which Hydroxytanshinone IIA exerts its anticancer effects is by inhibiting the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[11] HIF-1α is a transcription factor that plays a crucial role in tumor progression by promoting angiogenesis, metabolic reprogramming, and cell survival under hypoxic conditions.

Hydroxytanshinone IIA has been shown to directly bind to and inhibit the glycolytic enzyme α-enolase.[1] This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production. The resulting cellular energy stress activates AMP-activated protein kinase (AMPK). Activated AMPK, in turn, negatively regulates the expression and activity of HIF-1α.[1][11] By downregulating HIF-1α, Hydroxytanshinone IIA can suppress the expression of HIF-1α target genes, such as vascular endothelial growth factor (VEGF), which is essential for angiogenesis.[11]

Signaling Pathway of Hydroxytanshinone IIA in HIF-1α Inhibition

Caption: Hydroxytanshinone IIA inhibits HIF-1α by targeting α-enolase and activating AMPK.

Anticancer Activity

The inhibition of the HIF-1α pathway contributes significantly to the anticancer properties of Hydroxytanshinone IIA. By suppressing angiogenesis, it can limit the blood supply to tumors, thereby inhibiting their growth and metastasis.[11] Furthermore, by interfering with the metabolic adaptation of cancer cells to hypoxic environments, Hydroxytanshinone IIA can induce cell stress and potentially lead to apoptosis. The broader family of tanshinones is known to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK.[12][13][14] Further research is warranted to fully elucidate the specific anticancer mechanisms of Hydroxytanshinone IIA.

Conclusion and Future Perspectives

Hydroxytanshinone IIA is a promising natural product with well-defined physicochemical properties and a compelling mechanism of action. Its ability to modulate the HIF-1α signaling pathway highlights its potential as a lead compound for the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the current state of knowledge on Hydroxytanshinone IIA, offering valuable insights and practical protocols for the scientific community. Future research should focus on further elucidating its pharmacological profile, including its pharmacokinetics and in vivo efficacy in various cancer models. Additionally, structure-activity relationship studies could lead to the synthesis of even more potent and selective analogs, paving the way for the development of next-generation therapeutics derived from this remarkable natural compound.

References

-

The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - Frontiers. (URL: [Link])

-

Synthesis of Tanshinone IIA and Related Terpenes via a C-H Functionalization Strategy - Semantic Scholar. (URL: [Link])

-

Experimental study of the anti-cancer mechanism of tanshinone IIA against human breast cancer - PubMed. (URL: [Link])

-

Tanshinone IIA: A Review of its Anticancer Effects - Frontiers. (URL: [Link])

-

Tanshinone IIA: A Review of its Anticancer Effects - PMC - PubMed Central. (URL: [Link])

-

3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering with the Function of α-Enolase in the Glycolytic Pathway - PMC. (URL: [Link])

-

Synthesis of Tanshinone IIA and Related Terpenes via a C-H Functionalization Strategy. - Semantic Scholar. (URL: [Link])

-

Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PubMed Central. (URL: [Link])

-

Synthesis of Tanshinone IIA and Related Terpenes via a C-H Functionalization Strategy - PubMed. (URL: [Link])

-

[Study on the chemical stability of tanshinone IIA] - PubMed. (URL: [Link])

-

3alpha-Hydroxytanshinone IIA datasheet - BioCrick. (URL: [Link])

-

1 H NMR spectral data of tanshinone IIA (1) and prezwaquinone A (3) in CDCl 3 - ResearchGate. (URL: [Link])

-

What is the lambda max (absorbance peak) in UV region for the following samples? - ResearchGate. (URL: [Link])

-

Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn - Springer. (URL: [Link])

-

SUPPORTING MATERIALS - ACS Publications. (URL: [Link])

-

Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed. (URL: [Link])

-

Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography | Request PDF - ResearchGate. (URL: [Link])

-

Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction - MDPI. (URL: [Link])

-

Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed. (URL: [Link])

-

Renoprotective Effects of Tanshinone IIA: A Literature Review - MDPI. (URL: [Link])

Sources

- 1. 3alpha-Hydroxytanshinone IIA | 97399-71-8 | Benchchem [benchchem.com]

- 2. biocrick.com [biocrick.com]

- 3. chemfaces.com [chemfaces.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering with the Function of α-Enolase in the Glycolytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]

- 13. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 14. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxytanshinone IIA CAS number and molecular weight

An In-Depth Technical Guide to Hydroxytanshinone IIA for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Hydroxytanshinone IIA. It provides core chemical data, delves into its molecular mechanisms, and offers detailed, field-proven experimental protocols to empower scientifically rigorous investigations.

Core Compound Identification and Properties

Hydroxytanshinone IIA is a hydroxylated metabolite of Tanshinone IIA, a major lipophilic diterpene quinone extracted from the roots of Salvia miltiorrhiza (Danshen).[1][2] While often discussed in the context of its well-studied parent compound, Hydroxytanshinone IIA and its isomers are gaining attention for their unique biological activities. It is critical to distinguish between the general hydroxylated form and its specific isomers, such as 3α-Hydroxytanshinone IIA, as they may possess distinct properties.

| Property | Value | Source(s) |

| Compound Name | Hydroxytanshinone IIA | MedchemExpress[1] |

| CAS Number | 18887-18-8 | MedchemExpress, ChemFaces[1][3][4] |

| Molecular Formula | C₁₉H₁₈O₄ | MedchemExpress, Benchchem[1][5] |

| Molecular Weight | 310.34 g/mol | MedchemExpress, Benchchem[1][2][5] |

| Synonym | 9-hydroxy-1,6,6-trimethyl-naphtho[1,2-g]benzofuran-10,11-dione | QCS Standards[4] |

| Appearance | Red Powder | BioCrick[6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | ChemFaces, Benchchem[3][7] |

Note: The isomer 3α-Hydroxytanshinone IIA (CAS: 97399-71-8) shares the same molecular formula and a nearly identical molecular weight (310.35 g/mol ).[2][5][6][8] Recent literature often uses "3-Hydroxytanshinone" (3-HT) to refer to this specific isomer when discussing its biological activity.[5][9]

Mechanism of Action: Targeting Hypoxia and Glycolysis

While the broader family of tanshinones exhibits diverse pharmacological effects—including anti-inflammatory, anti-cancer, and cardioprotective activities through pathways like PI3K/Akt/mTOR, AMPK, and NF-κB—recent research has elucidated a specific and potent mechanism for 3-Hydroxytanshinone (3-HT).[10][11][12][13]

Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, cancer cells activate Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] HIF-1α is a master transcription factor that upregulates genes involved in survival, angiogenesis (new blood vessel formation), and metabolic adaptation, such as the Warburg effect (a shift to glycolysis for energy production).[9]

Recent findings demonstrate that 3-HT directly targets this pathway. Its mechanism involves:

-

Inhibition of HIF-1α Activity: 3-HT effectively inhibits the activity and expression of HIF-1α in cancer cells under hypoxic conditions.[9][14]

-

Suppression of Angiogenesis: By downregulating HIF-1α, 3-HT consequently reduces the expression of its target gene, Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates angiogenesis.[9][14][15] This anti-angiogenic effect has been observed both in vitro and ex vivo.[9]

-

Direct Binding to α-Enolase: Mechanistic studies have revealed that 3-HT directly binds to α-enolase, a key enzyme in the glycolytic pathway.[9][14] By interfering with the function of this enzyme, 3-HT disrupts the metabolic processes that cancer cells rely on for rapid proliferation, which in turn contributes to the suppression of HIF-1α.[9][14]

This multi-faceted approach—simultaneously disrupting cellular metabolism and blocking the primary response to hypoxia—makes Hydroxytanshinone IIA a compelling candidate for cancer research.

Caption: Mechanism of 3-Hydroxytanshinone IIA in hypoxic cancer cells.

Key Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind each step.

Protocol 1: Preparation of Stock and Working Solutions

Causality: Hydroxytanshinone IIA has poor aqueous solubility. Therefore, an organic solvent is required to create a concentrated stock solution that can be diluted into aqueous cell culture media for experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and compatibility with cell culture at low final concentrations (<0.5%).[7]

Methodology:

-

Stock Solution Preparation (10 mM): a. Weigh out 3.10 mg of Hydroxytanshinone IIA powder using a calibrated analytical balance. b. Add 1 mL of sterile, cell-culture grade DMSO. c. Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, colored liquid. d. Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound. e. Store aliquots at -20°C or -80°C for long-term stability.[7]

-

Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution immediately before use. b. Dilute the stock solution in the appropriate cell culture medium (e.g., DMEM) to the desired final concentrations. c. Example: To make a 20 µM working solution, add 2 µL of the 10 mM stock to 998 µL of cell culture medium (a 1:500 dilution). d. Trustworthiness Check: Always prepare a "vehicle control" containing the same final concentration of DMSO as the highest dose of Hydroxytanshinone IIA used in the experiment. This ensures that any observed effects are due to the compound and not the solvent.

Protocol 2: In Vitro Cell Viability Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Methodology:

-

Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize and perform a cell count using a hemocytometer or automated cell counter. c. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. d. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

-

Compound Treatment: a. Prepare a series of working solutions of Hydroxytanshinone IIA at 2x the final desired concentrations in serum-free medium. b. Include a vehicle control (DMSO in medium) and a "no-cell" blank control (medium only). c. Carefully remove the 100 µL of medium from the cells and add 100 µL of the appropriate 2x working solutions to each well. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Assay and Measurement: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7] c. Carefully aspirate the medium without disturbing the crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] e. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader. g. Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Standardized workflow for Western Blot analysis.

Conclusion

Hydroxytanshinone IIA, particularly its 3-HT isomer, is emerging as a potent and specific modulator of the hypoxia-inducible factor pathway. Its ability to disrupt cancer cell metabolism by targeting α-enolase while simultaneously inhibiting the HIF-1α-VEGF axis provides a strong rationale for its investigation in oncology and other hypoxia-related pathologies. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design and execute robust, reproducible experiments, thereby accelerating the exploration of this promising natural compound's therapeutic potential.

References

-

BioCrick. (n.d.). 3alpha-Hydroxytanshinone IIA datasheet. Retrieved from [Link][6]

-

ChemFarm. (n.d.). 3alpha-Hydroxytanshinone IIA Supplier. Retrieved from [Link][8]

-

QCS Standards. (n.d.). Buy Hydroxytanshinone Iia | CAS 18887-18-8. Retrieved from [Link][4]

-

Lee, J. H., et al. (2014). Tanshinone IIA induces autophagic cell death via activation of AMPK and ERK and inhibition of mTOR and p70 S6K in KBM-5 leukemia cells. Phytotherapy Research, 28(5), 739-746. Retrieved from [Link][16]

-

Kim, J. Y., et al. (2024). 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering with the Function of α-Enolase in the Glycolytic Pathway. International Journal of Molecular Sciences, 25(10), 2218. Retrieved from [Link][9]

-

Wang, L., et al. (2020). The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients. Frontiers in Pharmacology, 11, 581. Retrieved from [Link][10]

-

ResearchGate. (2024). 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering with the Function of α-Enolase in the Glycolytic Pathway. Retrieved from [Link][14]

-

Xu, M., et al. (2022). Tanshinone IIA alleviates liver fibrosis by suppressing hepatic stellate cell proliferation via ERK/cyclin D1/p-Smad3L signaling axis. Journal of Cellular and Molecular Medicine, 26(10), 2947-2958. Retrieved from [Link][17]

-

Khan, H., et al. (2020). Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases. Drug Design, Development and Therapy, 14, 4815-4825. Retrieved from [Link][11]

-

Wang, Y., et al. (2015). Tanshinone IIA Inhibits HIF-1α and VEGF Expression in Breast Cancer Cells via mTOR/p70S6K/RPS6/4E-BP1 Signaling Pathway. PLoS One, 10(2), e0117440. Retrieved from [Link][15]

-

Zhang, L., et al. (2018). Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro. Journal of Neuroinflammation, 15(1), 175. Retrieved from [Link][18]

-

Khan, H., et al. (2020). Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases. Drug Design, Development and Therapy, 14, 4815-4825. Retrieved from [Link][12]

-

Li, Y., et al. (2023). Tanshinone IIA induces ferroptosis in colorectal cancer cells through the suppression of SLC7A11 expression via the PI3K/AKT/mTOR pathway. Journal of Translational Medicine, 21(1), 478. Retrieved from [Link][19]

-

Zhang, W., et al. (2024). Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models. Oxidative Medicine and Cellular Longevity, 2024, 1-11. Retrieved from [Link][20]

-

Li, J., et al. (2024). Pharmacological Effects and Mechanisms of Tanshinone IIA in Bone Injury Repair. International Journal of Molecular Sciences, 25(11), 5985. Retrieved from [Link][13]

-

Wang, Y., et al. (2023). Tanshinone IIA ameliorates Aβ transendothelial transportation through SIRT1-mediated endoplasmic reticulum stress. Journal of Neuroinflammation, 20(1), 17. Retrieved from [Link][21]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tanshinone IIA | CAS:568-72-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. Buy Hydroxytanshinone Iia | CAS 18887-18-8 | QCS Standards [qcsrm.com]

- 5. 3alpha-Hydroxytanshinone IIA | 97399-71-8 | Benchchem [benchchem.com]

- 6. biocrick.com [biocrick.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemfarms.com [chemfarms.com]

- 9. mdpi.com [mdpi.com]

- 10. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Tanshinone IIA inhibits HIF-1α and VEGF expression in breast cancer cells via mTOR/p70S6K/RPS6/4E-BP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tanshinone IIA induces autophagic cell death via activation of AMPK and ERK and inhibition of mTOR and p70 S6K in KBM-5 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tanshinone IIA alleviates liver fibrosis by suppressing hepatic stellate cell proliferation via ERK/cyclin D1/p-Smad3L signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tanshinone IIA induces ferroptosis in colorectal cancer cells through the suppression of SLC7A11 expression via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tanshinone IIA ameliorates Aβ transendothelial transportation through SIRT1-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Hydroxytanshinone IIA

Abstract

Hydroxytanshinone IIA, a key metabolite of the well-characterized compound Tanshinone IIA, is emerging as a potent bioactive molecule with significant therapeutic potential. Derived from Salvia miltiorrhiza (Danshen), a staple in traditional Chinese medicine, the tanshinone family has long been recognized for its diverse pharmacological effects.[1][2] This technical guide provides a comprehensive overview of the biological activities of Hydroxytanshinone IIA, with a particular focus on its anti-cancer, anti-inflammatory, and cardioprotective mechanisms. We delve into its molecular interactions, detailing its recently elucidated role in modulating hypoxia-inducible factor 1-alpha (HIF-1α) through a novel mechanism involving the glycolytic enzyme α-enolase. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this promising natural compound.

Introduction: From Tanshinone IIA to its Hydroxylated Metabolite

For decades, Tanshinone IIA (Tan IIA) has been the subject of extensive research, revealing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-fibrotic, and potent anti-cancer effects.[2][3][4] Tan IIA is a primary lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza.[1][4] Its therapeutic applications, particularly in cardiovascular diseases, are well-established in several Asian countries.[5]

Hydroxytanshinone IIA is a hydroxylated metabolite of Tan IIA, formed during its metabolic processing.[6] While metabolites are sometimes less active than their parent compounds, recent studies indicate that Hydroxytanshinone IIA, specifically 3-Hydroxytanshinone (3-HT), possesses unique and potent biological activities that distinguish it from Tan IIA.[7][8] Notably, its anti-cancer effects appear to be mediated by a distinct mechanism of action, highlighting its potential as a standalone therapeutic agent.[8] This guide will synthesize the current understanding of Hydroxytanshinone IIA, contextualizing its activities within the broader knowledge of its parent compound, Tan IIA.

Core Pharmacological Activities

Hydroxytanshinone IIA exhibits a range of pharmacological activities, with the most compelling evidence currently centered on its anti-cancer properties, particularly its potent anti-angiogenic effects.

Anti-Cancer and Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[1] Hydroxytanshinone IIA has demonstrated significant anti-angiogenic properties both in vitro and ex vivo.[7][9] The primary mechanism for this activity is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of cellular responses to hypoxia that controls the expression of numerous genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF).[8][9]

Studies show that 3-Hydroxytanshinone (3-HT) effectively reduces VEGF expression and inhibits the formation of capillary-like structures by endothelial cells.[7][9] This action directly disrupts the tumor's ability to establish a blood supply, thereby impeding its growth and potential for metastasis.

Anti-Inflammatory and Immunomodulatory Effects

Drawing from the well-documented properties of its parent compound, Hydroxytanshinone IIA is predicted to possess significant anti-inflammatory capabilities. Tan IIA is known to reduce the production of inflammatory mediators and modulate key signaling pathways such as the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway.[3][10] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition by tanshinones leads to a downstream reduction in pro-inflammatory cytokines.[10][11] For example, Tan IIA has been shown to alleviate IL-1β-induced chondrocyte apoptosis and inflammation by inhibiting the PI3K/Akt and NF-κB pathways.[12] These mechanisms are likely conserved in its hydroxylated metabolite.

Cardioprotective Potential

The parent compound, Tan IIA, is widely used clinically for cardiovascular conditions and has demonstrated profound cardioprotective effects.[5][13] It has been shown to improve cardiac function, reduce myocardial fibrosis, and alleviate cardiomyocyte hypertrophy following myocardial infarction (MI).[14][15] The mechanisms are multifaceted, involving the dilation of coronary arteries, reduction of oxidative stress, and anti-apoptotic and anti-inflammatory actions.[13][16] Recent research has even linked Tan IIA's cardioprotective effects to its ability to restore gut dysbiosis and modulate the gut-brain axis post-MI.[14][15] Given that Hydroxytanshinone IIA is a direct metabolite, it is highly probable that it contributes to these cardioprotective effects.

Neuroprotective Effects

Tanshinones have shown considerable promise in the context of neurodegenerative diseases. Tan IIA exhibits neuroprotective properties by crossing the blood-brain barrier and exerting anti-apoptotic, antioxidant, and anti-inflammatory effects within the central nervous system.[17] It has been shown to be effective in experimental models of Parkinson's disease and cerebral ischemia by reducing oxidative stress and downregulating inflammatory cytokines.[18][19][20] These properties suggest a strong potential for Hydroxytanshinone IIA as a neuroprotective agent, a field that warrants dedicated investigation.

Elucidating the Molecular Mechanism of Action

The most significant recent advancement in understanding Hydroxytanshinone IIA is the elucidation of its unique mechanism for inhibiting HIF-1α, which sets it apart from other tanshinones.

Primary Mechanism: Targeting α-Enolase to Inhibit HIF-1α

Under hypoxic conditions typical of a tumor microenvironment, cancer cells rely on glycolysis for energy production (the Warburg effect).[7] HIF-1α is stabilized under these conditions and drives the expression of glycolytic enzymes and angiogenic factors like VEGF.[9]

A 2024 study revealed that 3-Hydroxytanshinone directly binds to and inhibits the activity of α-enolase, a key enzyme in the glycolytic pathway.[7][8] This inhibition has two major consequences:

-

Disruption of Glycolysis: By blocking α-enolase, 3-HT disrupts the glycolytic pathway, leading to a decrease in ATP production.

-